molecular formula C8H9Cl2FN2 B1421131 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride CAS No. 1073372-09-4

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride

Cat. No. B1421131
M. Wt: 223.07 g/mol
InChI Key: KXXXTHCJQUBZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride” is a chemical compound used in scientific research . It has a complex structure and is valuable for various applications in scientific investigations .


Molecular Structure Analysis

The molecular formula of “5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride” is C8H9Cl2FN2 . Its average mass is 223.075 Da and its mono-isotopic mass is 222.012680 Da .

Scientific Research Applications

Chemoselective Functionalization

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is involved in chemoselective functionalization processes. For instance, 5-bromo-2-chloro-3-fluoropyridine, a compound structurally related to 5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride, has been demonstrated to undergo selective catalytic amination. This process results in bromide substitution products when secondary amines and primary anilines are used, highlighting the compound's utility in selective chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Structural Manifold Creation

The compound plays a role in creating structural manifolds from common precursors. For example, 5-chloro-2,3-difluoropyridine, an intermediate in manufacturing industrial pesticides, can be hydrolyzed and converted into various structurally related pyridines, demonstrating the flexibility of this chemical in creating diverse compounds for industrial applications (Schlosser & Bobbio, 2002).

Synthesis of Novel Herbicides

This chemical is also crucial in the synthesis of novel herbicides. Modifications in the cyclization of fluoroalkyl alkynylimines, a process similar to those involving 5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride, have led to the development of new fluoropicolinate herbicides. This demonstrates its potential application in agricultural chemistry (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Amination and Synthesis Methods

Various studies have shown the compound's involvement in amination reactions and synthesis methods. For instance, its derivatives have been used in the synthesis of 2-aminopyridine derivatives, showing its utility in producing compounds with potential pharmacological applications (Li, Huang, Liao, Shao, & Chen, 2018).

Safety And Hazards

“2-Amino-5-chloro-3-fluoropyridine”, a similar compound, is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate safety measures.

Future Directions

“5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride” is currently used for pharmaceutical testing . Its complex structure and burstiness with a mix of shorter and longer sentences make it valuable for various applications in scientific investigations .

properties

IUPAC Name

5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2.ClH/c9-5-3-7(10)8(11-4-5)12-6-1-2-6;/h3-4,6H,1-2H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXXTHCJQUBZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=N2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674366
Record name 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride

CAS RN

1073372-09-4
Record name 2-Pyridinamine, 5-chloro-N-cyclopropyl-3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073372-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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